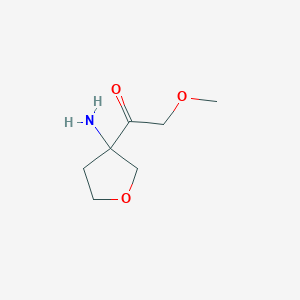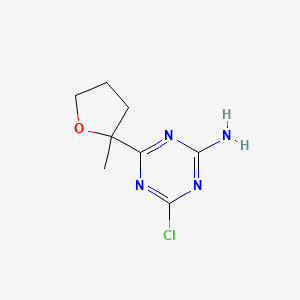![molecular formula C13H16O B13182970 2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
2-[(3-Cyclobutylphenyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Cyclobutylphenyl)methyl]oxirane is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . It is an oxirane derivative, which means it contains a three-membered ring consisting of two carbon atoms and one oxygen atom. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclobutylphenyl)methyl]oxirane typically involves the reaction of a cyclobutyl-substituted benzyl halide with an epoxide-forming reagent. One common method is the reaction of 3-cyclobutylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
化学反应分析
Types of Reactions
2-[(3-Cyclobutylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
科学研究应用
2-[(3-Cyclobutylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(3-Cyclobutylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows it to participate in ring-opening reactions, forming various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions used .
相似化合物的比较
Similar Compounds
Ethylene Oxide: A simpler oxirane compound used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane derivative used in the production of polyether polyols and as a fumigant.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor for various chemicals.
Uniqueness
2-[(3-Cyclobutylphenyl)methyl]oxirane is unique due to its cyclobutyl-substituted phenyl group, which imparts distinct chemical properties and reactivity compared to simpler oxirane compounds. This uniqueness makes it valuable in specialized research applications and as a precursor for synthesizing more complex molecules .
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
2-[(3-cyclobutylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H16O/c1-3-10(8-13-9-14-13)7-12(6-1)11-4-2-5-11/h1,3,6-7,11,13H,2,4-5,8-9H2 |
InChI 键 |
GSBQWNOGJVDNCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CC=CC(=C2)CC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


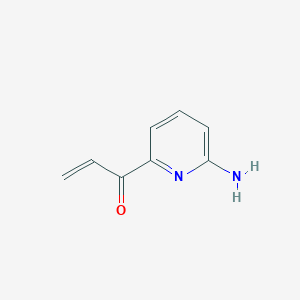
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
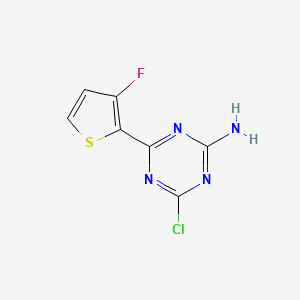
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
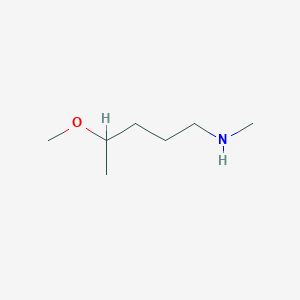
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)
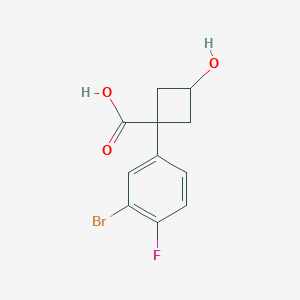
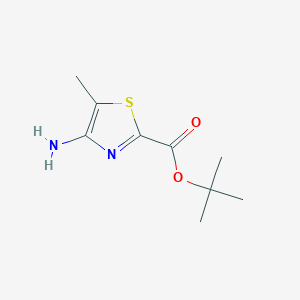
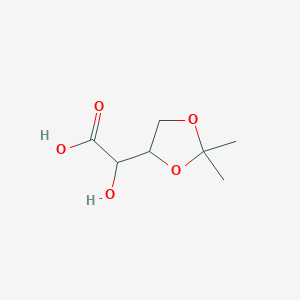
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
